Methyl imidazo[1,5-a]pyridine-8-carboxylate
Overview
Description
Methyl imidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . This compound is characterized by its light yellow to yellow powder or crystalline form .
Mechanism of Action
Target of Action
Methyl imidazo[1,5-a]pyridine-8-carboxylate is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It is known that the imidazo[1,5-a]pyridine ring structure can interact with biological molecules , which suggests that this compound may exert its effects through interactions with specific proteins or enzymes.
Biochemical Pathways
For example, some imidazo[1,2-a]pyridines have been shown to inhibit IKK-ε and TBK1, which activate the NF-kappaB pathway .
Result of Action
Compounds with similar structures have been shown to have various effects, such as inducing apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of a carboxylate group in the compound may enhance its solubility in aqueous solutions . This could potentially influence the compound’s bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives, including methyl imidazo[1,5-a]pyridine-8-carboxylate, involves several methodologies such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions typically require specific starting materials and conditions:
Cyclocondensation: This method involves the condensation of appropriate aldehydes with amines under acidic or basic conditions.
Cycloaddition: This involves the addition of unsaturated compounds to form the imidazo[1,5-a]pyridine ring.
Oxidative Cyclization: This method uses oxidizing agents to form the desired heterocyclic ring.
Transannulation: This involves the rearrangement of existing rings to form the imidazo[1,5-a]pyridine structure.
Industrial Production Methods
Industrial production of this compound often involves scalable versions of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl imidazo[1,5-a]pyridine-8-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl imidazo[1,5-a]pyridine-8-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis properties.
Imidazo[1,5-a]pyrimidine: Used in various pharmaceutical applications.
Imidazole-containing compounds: These include a wide range of drugs with diverse therapeutic uses.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-11-6-10-5-8(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAGTFJLGJGKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438851 | |
Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151509-02-3 | |
Record name | Methyl imidazo[1,5-a]pyridine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.